Home > Products > Screening Compounds P77328 > (3-(tert-Butyl)isoxazol-5-yl)methanol
(3-(tert-Butyl)isoxazol-5-yl)methanol -

(3-(tert-Butyl)isoxazol-5-yl)methanol

Catalog Number: EVT-8921011
CAS Number:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3-(tert-Butyl)isoxazol-5-yl)methanol is a chemical compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound is classified as an organic compound and falls under the category of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often utilized in medicinal chemistry for the development of pharmaceuticals.

Source and Classification

The compound can be sourced from various synthetic routes that typically involve the reaction of isoxazole precursors with alcohols or other functional groups. Isoxazoles are classified based on their substituents and the position of the nitrogen atom within the ring. The tert-butyl group provides steric hindrance, influencing its chemical reactivity and interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of (3-(tert-Butyl)isoxazol-5-yl)methanol can be achieved through several methods:

  1. Conventional Synthesis: This involves the reaction of a suitable carboxylic acid with hydroxylamine to form an oxime, which can then be cyclized to form the isoxazole ring. The introduction of the tert-butyl group can be achieved through alkylation reactions using tert-butyl halides.
  2. Microwave-Assisted Synthesis: Recent advancements have included microwave irradiation techniques that enhance reaction rates and yields. For example, aryl aldehydes can be reacted with hydroxylamine under microwave conditions to produce isoxazole derivatives efficiently .
  3. Electrochemical Synthesis: Another innovative approach involves electrochemical methods that utilize current to drive the formation of isoxazoles from appropriate precursors, offering a greener alternative to traditional methods .

Technical Details

  • Reagents: Common reagents include hydroxylamine hydrochloride, tert-butyl bromide, and various solvents such as dimethylformamide or ethanol.
  • Conditions: Reactions are typically performed under reflux conditions or microwave irradiation for optimal yields.
Molecular Structure Analysis

Data

  • Molecular Formula: C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight: Approximately 179.22 g/mol
  • Melting Point: Specific data on melting point is not widely available but can be determined through experimental methods.
Chemical Reactions Analysis

Reactions and Technical Details

(3-(tert-Butyl)isoxazol-5-yl)methanol can participate in various chemical reactions:

  1. Oxidation Reactions: The alcohol group can be oxidized to form corresponding carbonyl compounds, which may further react with nucleophiles.
  2. Esterification: The hydroxymethyl group can react with carboxylic acids to form esters, enhancing its utility in organic synthesis.
  3. Nucleophilic Substitution: The presence of the tert-butyl group may influence nucleophilic attack at other electrophilic centers due to steric effects.
Mechanism of Action

Process and Data

The mechanism of action for (3-(tert-Butyl)isoxazol-5-yl)methanol largely depends on its interactions with biological targets:

  1. Binding Affinity: Isoxazole derivatives often interact with enzymes or receptors, influencing pathways such as histone deacetylation or other cellular processes.
  2. Biological Activity: The presence of the isoxazole ring may confer anti-inflammatory or anticancer properties, making it a target for drug development .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.

Chemical Properties

Applications

Scientific Uses

(3-(tert-Butyl)isoxazol-5-yl)methanol has several applications in scientific research:

  1. Pharmaceutical Development: Its derivatives are being explored for potential use as therapeutic agents due to their biological activity.
  2. Synthetic Chemistry: Utilized in organic synthesis as a building block for more complex molecules.
  3. Biological Studies: Investigated for its role in enzyme inhibition and other biochemical pathways .
Medicinal Chemistry Applications in FLT3-Targeted Therapies

Role in Fms-like tyrosine kinase 3 Kinase Inhibition for Acute Myeloid Leukemia Treatment

The (3-(tert-Butyl)isoxazol-5-yl)methanol scaffold serves as a critical pharmacophore in Fms-like tyrosine kinase 3 inhibitors for acute myeloid leukemia, particularly against tumors driven by Fms-like tyrosine kinase 3-internal tandem duplication mutations. This isoxazole derivative optimizes interactions with the kinase domain through its hydrogen-bond-accepting nitrogen and oxygen atoms, which anchor the inhibitor to the hinge region (C694) and allosteric back pocket of Fms-like tyrosine kinase 3. Compound 16i—featuring an N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea structure—exemplifies this approach, demonstrating picomolar affinity for both Fms-like tyrosine kinase 3-wild type and Fms-like tyrosine kinase 3-internal tandem duplication isoforms (in vitro IC~50~ < 20 nM). In preclinical models, 16i induced complete tumor regression in MV4-11 xenografts (60 mg/kg/day) without weight loss, attributable to concentration-dependent inhibition of Fms-like tyrosine kinase 3 phosphorylation and apoptosis induction [1].

The tert-butyl moiety enhances target engagement by occupying a hydrophobic subpocket adjacent to the ATP-binding site, while the methanol substituent permits derivatization for solubility optimization. Crucially, this scaffold minimizes "synthetic lethal toxicity"—concurrent inhibition of Fms-like tyrosine kinase 3 and c-Kit triggers myelosuppression. As demonstrated by Star 27, selective Fms-like tyrosine kinase 3 inhibitors incorporating tert-butyl isoxazole motifs spare c-Kit (>100-fold selectivity) and preserve normal hematopoiesis at therapeutic concentrations [4].

Table 1: Preclinical Efficacy of Select (3-(tert-Butyl)isoxazol-5-yl)methanol-Derived Fms-like tyrosine kinase 3 Inhibitors

CompoundFms-like tyrosine kinase 3-Internal tandem duplication IC~50~ (nM)c-Kit IC~50~ (nM)In Vivo Model (Dose)Efficacy Outcome
16i<20>10,000MV4-11 xenograft (60 mg/kg/d)Complete regression
Star 2718 (MV4-11 cells)1,800 (RS4-11 cells)Zebrafish hematopoiesisNo toxicity
PLX33971127N/AN/A

Structural Optimization for Fms-like tyrosine kinase 3-Internal tandem duplication Mutant Selectivity

Structural adaptations of the (3-(tert-Butyl)isoxazol-5-yl)methanol core overcome clinical resistance mutations in Fms-like tyrosine kinase 3, particularly activation-loop (D835Y) and gatekeeper (F691L) variants. The urea-linked analogs (e.g., 16i) maintain potency against D835Y by adopting a Type I binding mode that stabilizes the active kinase conformation, circumventing steric clashes induced by this mutation. Molecular dynamics simulations confirm that the tert-butyl group maintains van der Waals contacts with L802 in the αE-helix, even when D835Y disrupts hydrogen bonding in the DFG motif [1] [8].

For F691L resistance—which confers >1,000-fold resistance to quizartinib—strategies include:

  • Linker modification: Replacing the diarylurea with a methylamine bridge (e.g., PLX3397) reduces reliance on edge-to-face interactions with F691. Co-crystallography reveals that PLX3397's pyridine ring engages F691 via π-stacking rather than hydrogen bonding, preserving submicromolar activity against F691L mutants (IC~50~ = 72.5 nM) [8].
  • Terminal group diversification: Introducing 7-methoxyimidazo[1,2-a]pyridine (as in 16i) enhances hydrophobic packing with F830 in the DFG motif, compensating for gatekeeper mutation-induced affinity loss [1].

Table 2: Selectivity Profiles of Optimized Inhibitors Against Resistance Mutants

CompoundFms-like tyrosine kinase 3-D835Y IC~50~ (nM)Fms-like tyrosine kinase 3-F691L IC~50~ (nM)Selectivity Ratio (F691L/WT)Binding Mode
Quizartinib>1,000>1,000>1,000Type II
16i22.31859.3Type I
PLX339718.672.56.6Type I/II hybrid
13a72.596113.2Type II

Selectivity over c-Kit remains paramount; pyrimidine-4,6-diamine derivatives (e.g., 13a) achieve >500-fold Fms-like tyrosine kinase 3 selectivity by exploiting divergent residues in the hydrophobic back pocket. Molecular modeling shows that the tert-butyl isoxazole group sterically clashes with c-Kit T670, while snugly fitting Fms-like tyrosine kinase 3 L614 [5].

Pharmacokinetic Profiling of Isoxazole Derivatives in Preclinical Models

The (3-(tert-Butyl)isoxazol-5-yl)methanol scaffold confers favorable pharmacokinetic properties by balancing lipophilicity (cLogP ≈ 2.8–3.5) and polar surface area (60–75 Ų). Compound 16i exemplifies this balance, showing:

  • Aqueous solubility: >50 µg/mL at physiological pH, enabled by the methanol group's hydrogen-bonding capacity [1].
  • Metabolic stability: Hepatic microsomal clearance <30% of intrinsic clearance in murine models, attributed to the tert-butyl group shielding the isoxazole ring from oxidative metabolism [1] [9].
  • Oral bioavailability: 65–80% in rodents due to passive diffusion across enterocytes and resistance to glycoprotein-P efflux [6].

Table 3: Pharmacokinetic Parameters of Lead Compounds

Parameter16iPLX3397Star 27
Solubility (µg/mL)52.728.9<10
Plasma t~1/2~ (h)6.83.52.1
V~d~ (L/kg)1.20.80.5
Oral bioavailability (%)784532

SwissADME predictions for tert-butyl isoxazole derivatives indicate high gastrointestinal absorption (95–100%) and blood-brain barrier permeability (Brain/Blood ratio = 0.8–1.2), though central nervous system penetration is therapeutically irrelevant for acute myeloid leukemia [9]. Cytochrome inhibition profiles vary: Methoxy-substituted analogs (e.g., 16i) inhibit Cytochrome 2C19 (IC~50~ ≈ 5 µM), while unsubstituted variants preferentially inhibit Cytochrome 3A4. This metabolic liability is mitigated by introducing hydrophilic groups at the C5 methanol position, reducing Cytochrome interactions while maintaining Fms-like tyrosine kinase 3 potency [9].

Structural modifications directly impact pharmacokinetics:

  • Methanol derivatization: Converting to acetate esters (e.g., 16i-ac) prolongs half-life (t~1/2~ = 8.2 h) by slowing hepatic hydrolysis [1].
  • Heterocycle fusion: Imidazopyridine appendages (e.g., Ling-5o) reduce plasma protein binding (85% → 70%), increasing free fraction [2].
  • Urea vs. amide linkers: Urea-containing derivatives exhibit 2-fold higher volume of distribution than amides, enhancing tumor penetration [5].

Properties

Product Name

(3-(tert-Butyl)isoxazol-5-yl)methanol

IUPAC Name

(3-tert-butyl-1,2-oxazol-5-yl)methanol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4,10H,5H2,1-3H3

InChI Key

QYRFVPCSDYSOLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.